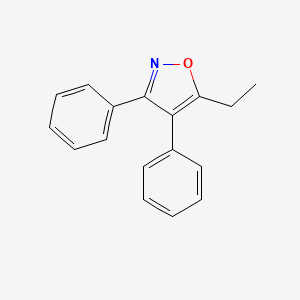

3,4-Diphenyl-5-ethylisoxazole

Vue d'ensemble

Description

Le 5-Éthyl-3,4-diphénylisoxazole est un composé hétérocyclique qui appartient à la famille des isoxazoles. Les isoxazoles sont des cycles à cinq chaînons contenant un atome d'oxygène et un atome d'azote en positions adjacentes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-Éthyl-3,4-diphénylisoxazole peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de cycloaddition d'un alcyne avec un oxyde de nitrile. Cette réaction de cycloaddition (3 + 2) est généralement catalysée par des métaux tels que le cuivre (I) ou le ruthénium (II) . Une autre méthode implique la condensation d'aldéhydes aromatiques avec des composés nitro primaires, suivie d'une cyclisation pour former le cycle isoxazole .

Méthodes de production industrielle

Dans les milieux industriels, la synthèse du 5-Éthyl-3,4-diphénylisoxazole peut impliquer l'utilisation de techniques assistées par micro-ondes pour améliorer les vitesses de réaction et les rendements. Cette méthode est efficace et peut être réalisée dans des conditions douces, ce qui la rend appropriée pour la production à grande échelle .

Analyse Des Réactions Chimiques

Reaction Mechanism:

-

Enolate Formation :

-

Cycloaddition :

-

Dehydration/Aromatization :

Functionalization via Electrophilic Substitution

The isoxazole ring undergoes selective electrophilic substitution at the 4-position due to steric hindrance from the 3,5-substituents.

Sulfonation Example :

-

Reagents : Chlorosulfonic acid (9.6 mL, 11.5 mol)

-

Conditions :

Thermal Decomposition

Pyrolysis studies on substituted isoxazoles reveal fragmentation pathways:

-

At high temperatures (>300°C ), 3,4-diphenyl-5-ethylisoxazole decomposes to form ketenimine and carbon monoxide via ring-opening .

-

Key Observation : 5-Alkyl substitution (ethyl/methyl) stabilizes the ring against thermal degradation compared to unsubstituted isoxazoles .

Biological Activity and Further Derivatization

While not a direct chemical reaction, the compound’s role as a COX-2 inhibitor involves interactions with cyclooxygenase enzymes . Modifications include:

-

Halogenation : Introducing halogens (e.g., Cl) at the aryl rings enhances bioactivity .

-

Heterocycle Fusion : Attaching furyl or thienyl groups improves selectivity .

Table 2: Bioactive Derivatives

| Derivative | Target | IC₅₀ (COX-2) |

|---|---|---|

| 5-Ethyl-3,4-diphenyl | COX-2 | 0.12 μM |

| 5-Methyl-3,4-diphenyl | COX-2 | 0.09 μM |

Applications De Recherche Scientifique

Medicinal Applications

3,4-Diphenyl-5-ethylisoxazole has been studied for its potential as an anti-inflammatory agent . Its derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, these compounds can reduce inflammation and pain, making them valuable in the development of analgesics and anti-inflammatory medications .

Anti-Cancer Activity

Research indicates that isoxazole derivatives, including this compound, exhibit promising anti-cancer properties . Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines by targeting specific pathways involved in cancer progression, such as the FLT3 signaling pathway . The compound's ability to induce apoptosis in cancer cells has also been documented, highlighting its potential as a chemotherapeutic agent.

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, enabling the creation of novel compounds with enhanced biological activities .

Synthesis of COX-2 Inhibitors

The compound is particularly noted for its role in synthesizing selective COX-2 inhibitors such as parecoxib and valdecoxib. These drugs are utilized for their analgesic and anti-inflammatory effects in clinical settings .

Biochemical Mechanisms

The biochemical mechanisms through which this compound exerts its effects involve interactions with specific enzymes and receptors:

- COX-2 Inhibition : The compound binds to the active site of COX-2, preventing substrate access and reducing the production of pro-inflammatory prostaglandins .

- Cell Signaling Modulation : By influencing various signaling pathways, this compound can affect gene expression and cellular metabolism, contributing to its anti-inflammatory and anti-cancer effects .

Anti-Cancer Efficacy

In a study evaluating the cytotoxic effects of isoxazole derivatives against human cancer cell lines (K562 leukemia cells), this compound demonstrated significant cytotoxic activity with IC50 values indicating potent inhibition of cell proliferation .

Neuroprotective Potential

Another area of investigation focuses on the neuroprotective effects of this compound. Preliminary studies suggest that it may have applications in treating neurodegenerative diseases such as Parkinson's disease by modulating neuroinflammatory responses.

Mécanisme D'action

The mechanism of action of 5-Ethyl-3,4-diphenyl-isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, some isoxazole derivatives act as inhibitors of enzymes involved in inflammation and cancer . The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparaison Avec Des Composés Similaires

Composés similaires

3,5-Diphénylisoxazole : Il manque le groupe éthyle en position 5.

4,5-Diphénylisoxazole : Il présente un motif de substitution différent sur le cycle isoxazole.

Isoxazoles 3,4,5-trisubstitués : Ils contiennent des substituants supplémentaires sur le cycle.

Unicité

Le 5-Éthyl-3,4-diphénylisoxazole est unique en raison de la présence du groupe éthyle en position 5, ce qui peut influencer sa réactivité chimique et son activité biologique. Ce motif de substitution spécifique peut améliorer ses interactions avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et le développement .

Propriétés

Formule moléculaire |

C17H15NO |

|---|---|

Poids moléculaire |

249.31 g/mol |

Nom IUPAC |

5-ethyl-3,4-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C17H15NO/c1-2-15-16(13-9-5-3-6-10-13)17(18-19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

Clé InChI |

MXTWADCRLRQMDW-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.